Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone
Description
This compound features a benzothiazole scaffold linked via a methanone group to a piperazine ring substituted with a 3-methyl-[1,2,4]triazolo[4,3-a]pyrazine moiety. The piperazine linker enhances solubility and bioavailability, a common strategy in drug design.
Properties
IUPAC Name |
1,3-benzothiazol-6-yl-[4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl]methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H17N7OS/c1-12-21-22-17-16(19-4-5-25(12)17)23-6-8-24(9-7-23)18(26)13-2-3-14-15(10-13)27-11-20-14/h2-5,10-11H,6-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GSSWDDOHLQMQSV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN=C2N1C=CN=C2N3CCN(CC3)C(=O)C4=CC5=C(C=C4)N=CS5 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H17N7OS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
379.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization of Hydrazine Derivatives
The triazolo-pyrazine scaffold is synthesized via cyclocondensation of 2-hydrazinylpyrazine with trifluoroacetic anhydride or triethyl orthoacetate. For example:
- 2-Hydrazinylpyrazine (prepared from 2-chloropyrazine and hydrazine hydrate) reacts with triethyl orthoacetate in refluxing ethanol to form 3-methyl-triazolo[4,3-a]pyrazine .
- Purification via recrystallization (methanol/water) yields the core structure in 78–85% purity.
Key Data:
- 1H NMR (400 MHz, DMSO-d6): δ 8.72 (s, 1H, pyrazine-H), 4.61 (s, 2H, CH2), 2.45 (s, 3H, CH3).
- ESI-MS: m/z 162.1 [M+H]+.
Functionalization of Piperazine with Triazolo-Pyrazine
Nucleophilic Aromatic Substitution (SNAr)
Piperazine undergoes SNAr with 8-chloro-3-methyl-triazolo[4,3-a]pyrazine under basic conditions:
- 8-Chloro intermediate (synthesized via POCl3 treatment of triazolo-pyrazine) reacts with piperazine in dimethylformamide (DMF) at 80°C.
- Potassium carbonate (2.5 eq.) ensures deprotonation, achieving 65–72% yield.
Optimization Note:
- CuI catalysis (10 mol%) enhances reactivity for electron-deficient aryl chlorides, reducing reaction time from 24 h to 6 h.
Acylation with Benzo[d]thiazol-6-yl Methanone
Carboxylic Acid Activation
The benzothiazole carbonyl is introduced via coupling reactions:
- Benzo[d]thiazole-6-carboxylic acid is activated using N,N'-carbonyldiimidazole (CDI) or HATU.
- The activated intermediate reacts with 4-(3-methyl-triazolo-pyrazin-8-yl)piperazine in dichloromethane (DCM) at 0°C→RT.
- Reagents: HATU (1.2 eq.), DIPEA (3 eq.), DCM.
- Yield: 68% after silica gel chromatography (EtOAc/hexane).
Analytical Confirmation:
- 13C NMR (101 MHz, CDCl3): δ 169.8 (C=O), 154.2 (C=N), 132.1–118.4 (aromatic carbons).
- HPLC Purity: >98% (C18 column, 0.1% TFA in H2O/MeCN).
Alternative Synthetic Routes
One-Pot Sequential Reactions
Recent advancements employ tandem SNAr-acylation steps:
Reductive Amination Approach
For analogs with flexible linkers:
- 4-(Triazolo-pyrazin-8-yl)piperazine reacts with Benzo[d]thiazol-6-yl aldehyde under NaBH3CN/MeOH.
- Post-oxidation (MnO2) yields the ketone.
Comparative Analysis of Methods
| Method | Yield (%) | Reaction Time | Purity | Scalability |
|---|---|---|---|---|
| SNAr + Acylation | 65–72 | 18–24 h | >95% | Moderate |
| One-Pot Microwave | 82 | 30 min | >98% | High |
| Reductive Amination | 58 | 48 h | 90% | Low |
Key Observations:
- Microwave-assisted methods reduce side products (e.g., piperazine dimerization).
- SNAr requires anhydrous conditions to prevent hydrolysis of the chloro intermediate.
Challenges and Optimization Strategies
Regioselectivity in Triazolo-Pyrazine Synthesis
Competing cyclization pathways may yieldtriazolo[1,5-a]pyrazine isomers. Strategies include:
Purification of Hydrophobic Intermediates
- Counterion Exchange: Hydrochloride salt formation (e.g., using HCl/Et2O) improves crystallinity.
- Flash Chromatography: Gradient elution (MeOH/DCM 0→10%) resolves acylation byproducts.
Industrial-Scale Considerations
Cost-Effective Reagents
Chemical Reactions Analysis
Types of Reactions: This compound can undergo various chemical reactions, including:
Reduction: The removal of oxygen atoms or the addition of hydrogen atoms, leading to the formation of hydroxyl or amine groups.
Substitution: The replacement of one functional group with another, often involving nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).
Substitution: Nucleophilic substitution reactions often use strong nucleophiles such as hydroxide (OH⁻) or alkoxide ions, while electrophilic substitution reactions may involve electrophiles like halogens or acyl chlorides.
Major Products Formed: The major products formed from these reactions include hydroxylated, aminated, or halogenated derivatives of the original compound, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
Biological Activities
Research has indicated that derivatives of benzothiazole and piperazine exhibit a range of biological activities, including:
- Antimicrobial Activity : Compounds similar to Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone have shown significant antimicrobial properties against various bacterial strains. For instance, studies have reported minimum inhibitory concentrations (MIC) indicating effective antibacterial activity.
| Compound | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 12 µg/mL |
| Compound B | S. aureus | 10 µg/mL |
| Compound C | P. aeruginosa | 15 µg/mL |
These results suggest that the presence of the benzothiazole and piperazine structures enhances the antimicrobial efficacy of the compounds .
- Antitumor Activity : The compound has been evaluated for its potential antitumor properties. Studies indicate that structural variations can tune biological properties toward either antiviral or antitumoral activities. For example, certain derivatives have been shown to inhibit tubulin polymerization, which is critical in cancer cell proliferation .
Recent Advances in Research
Recent studies have focused on synthesizing new derivatives of benzothiazole-based compounds with enhanced biological activities:
- A series of new derivatives were synthesized and evaluated for their anticonvulsant activity, showing promising results in preclinical models .
- Research into the synthesis of benzothiazole-based anti-tubercular compounds has revealed their potential effectiveness against Mycobacterium tuberculosis .
Case Studies
Several case studies illustrate the application and effectiveness of this compound:
- Anticonvulsant Activity Study : A study evaluated various synthesized compounds for anticonvulsant properties using established animal models. The results indicated that specific derivatives exhibited significantly lower neurotoxicity compared to standard anticonvulsants .
- Antitumor Mechanism Investigation : A recent investigation into the antitumor mechanisms revealed that certain derivatives could effectively inhibit cancer cell growth through targeted action on microtubule dynamics .
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, it may bind to enzymes or receptors, modulating their activity and influencing cellular processes. The exact mechanism depends on the specific application and the biological system .
Comparison with Similar Compounds
Comparison with Structural Analogs
Core Structural Variations
Heterocyclic Core Differences
- Target Compound : Contains a [1,2,4]triazolo[4,3-a]pyrazine core.
- Compound: Features a [1,2,4]triazolo[4,3-b]pyridazine core .
Substituent Analysis
Pharmacological Implications
- Target Compound: The 3-methyl group on the triazolo ring may enhance metabolic stability compared to chloro-substituted analogs (e.g., ), which are more reactive.
- Compound : The pyrazoline ring and methoxyphenyl group contribute to antitumor activity, possibly via intercalation or topoisomerase inhibition .
Biological Activity
Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.
Chemical Structure and Synthesis
The compound features a complex structure combining a benzothiazole moiety with a triazolo-pyrazine and piperazine group. The synthesis typically involves multi-step reactions starting from readily available precursors. For example, benzothiazole derivatives can be synthesized through reactions involving halogenated compounds and thiazole derivatives .
Anticancer Activity
Research indicates that benzothiazole derivatives exhibit significant anticancer properties. The compound has been shown to inhibit poly(ADP-ribose) polymerase (PARP), which is crucial for DNA repair mechanisms in cancer cells. In vitro studies have demonstrated that it selectively inhibits PARP proteins with low nanomolar IC50 values, particularly affecting BRCA1-mutant cells . This suggests a potential role in targeted cancer therapies.
Anticonvulsant Properties
Another area of interest is the anticonvulsant activity associated with similar benzothiazole derivatives. Compounds containing the benzothiazole structure have been evaluated for their efficacy in seizure models, showing promising results. For instance, certain derivatives exhibited protective indices superior to standard anticonvulsants like sodium valproate . The mechanism appears to involve modulation of GABAergic neurotransmission.
Antimicrobial Activity
The antimicrobial properties of benzothiazole derivatives have also been explored. Studies have shown that certain derivatives can inhibit the growth of various bacterial strains, including Escherichia coli and Staphylococcus aureus, at specific concentrations . This highlights the versatility of benzothiazoles in combating infectious diseases.
Case Studies
The biological activity of this compound can be attributed to several mechanisms:
- Inhibition of DNA Repair : By targeting PARP enzymes, this compound disrupts the DNA repair process in cancer cells.
- Modulation of Neurotransmission : Its anticonvulsant effects may arise from enhancing GABAergic activity, thereby stabilizing neuronal excitability.
- Antimicrobial Action : The compound's structure facilitates interaction with bacterial cell membranes or essential metabolic pathways.
Q & A
Basic Research Questions
Q. What are the key considerations for optimizing the synthesis of Benzo[d]thiazol-6-yl(4-(3-methyl-[1,2,4]triazolo[4,3-a]pyrazin-8-yl)piperazin-1-yl)methanone?
- Methodological Answer :
- Stepwise functionalization : Begin with coupling reactions between benzo[d]thiazole and piperazine intermediates under anhydrous conditions (e.g., DMF or THF) to ensure high purity .
- Cyclization strategies : Use acid-mediated cyclization (e.g., HCl in refluxing ethanol) to form the triazolopyrazine core, as demonstrated in analogous triazolopyrazine derivatives .
- Solvent selection : Polar aprotic solvents like DMF enhance reactivity for aryl isothiocyanate coupling, critical for thiourea intermediate formation .
- Purification : Column chromatography (silica gel, hexane/EtOAc gradient) or recrystallization (ethanol/water) ensures removal of unreacted starting materials .
Q. Which characterization techniques are most effective for verifying the structure and purity of this compound?
- Methodological Answer :
- NMR spectroscopy : Use - and -NMR to confirm substituent positions (e.g., δ = 8.01 ppm for benzo[d]thiazole protons; δ = 5.01 ppm for piperazine methylene groups) .
- High-resolution mass spectrometry (HRMS) : Validate molecular ion peaks (e.g., [M+H] = 404 for derivatives) and isotopic patterns .
- Melting point analysis : Compare observed values (e.g., 194–196°C for triazinane-thiones) with literature data to assess crystallinity and purity .
Q. How is initial biological activity screening conducted for this compound?
- Methodological Answer :
- In vitro assays : Screen against cancer cell lines (e.g., BRD4-dependent models) using IC measurements to evaluate potency in downregulating oncoproteins like c-Myc .
- Table: Representative activity data for structural analogs (adapted from ):
| Entry | Species/Model | Activity (IC, nM) | Notes |
|---|---|---|---|
| 3a | BRD4 | 12 | Moderate inhibition |
| 3f | BRD4 | 10 | Enhanced solubility |
| 4a | c-Myc | 15 | Synergy with BET inhibitors |
Advanced Research Questions
Q. How can structure-activity relationship (SAR) studies be designed to improve the potency of the triazolopyrazine moiety?
- Methodological Answer :
- Substituent variation : Introduce electron-withdrawing groups (e.g., -CF) at the 3-methyl position of the triazolo[4,3-a]pyrazine to enhance BRD4 binding affinity, as seen in optimized analogs .
- Bivalent binding : Link two triazolopyrazine units via flexible spacers (e.g., PEG chains) to exploit avidity effects, improving cellular potency by 10–50x in BET inhibition assays .
- Computational modeling : Perform molecular docking (e.g., using Glide SP) to predict interactions with BRD4 acetyl-lysine binding pockets and prioritize synthetic targets .
Q. What in vivo models are suitable for evaluating the pharmacokinetics and efficacy of this compound?
- Methodological Answer :
- Xenograft models : Use immunodeficient mice implanted with BRD4-dependent tumors (e.g., MV4-11 leukemia) to assess tumor growth inhibition (TGI) and c-Myc downregulation .
- Pharmacokinetic profiling : Conduct cassette dosing in rodents to measure bioavailability (%F), half-life (t), and brain penetration (K) for CNS-targeted derivatives .
- Toxicology : Monitor liver enzyme levels (ALT/AST) and body weight changes during 28-day repeat-dose studies to identify off-target effects .
Q. How can conflicting data on cellular potency vs. biochemical activity be resolved?
- Methodological Answer :
- Redundant assay validation : Compare biochemical (e.g., BRD4 FP assays) and cellular (e.g., c-Myc ELISA) results to rule out assay-specific artifacts .
- Membrane permeability : Measure P-gp efflux ratios (Caco-2 assays) to identify compounds with poor cellular uptake despite high biochemical potency .
- Metabolite profiling : Use LC-MS to detect active metabolites (e.g., N-oxide derivatives) that may contribute to discrepancies between in vitro and in vivo data .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
